molecular formula C12H13NO3 B8670583 (6,7-Dimethoxyquinolin-4-yl)methanol

(6,7-Dimethoxyquinolin-4-yl)methanol

Cat. No. B8670583
M. Wt: 219.24 g/mol
InChI Key: RCHTWRJBCGGNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dimethoxyquinolin-4-yl)methanol is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6,7-Dimethoxyquinolin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dimethoxyquinolin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6,7-Dimethoxyquinolin-4-yl)methanol

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(6,7-dimethoxyquinolin-4-yl)methanol

InChI

InChI=1S/C12H13NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-6,14H,7H2,1-2H3

InChI Key

RCHTWRJBCGGNHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (262 mg, 6.90 mmol) was suspended in tetrahydrofuran (20 mL) then cooled to −78° C. A solution of methyl 6,7-dimethoxyquinoline-4-carboxylate (1.55 g, 6.27 mmol) in tetrahydrofuran (20 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 4 hours. The reaction was quenched with ethyl acetate (6 mL) then added sodium sulfate decahydrate and warmed the mixture to room temperature, stirring overnight. The mixture was filtered and the filtrate was concentrated under vacuum. The remaining solid was triturated with dichloromethane, filtered and dried under high vacuum to give 1.2 g of (6,7-dimethoxyquinoline-4-yl)methanol as a light yellow solid. MS (ESI, pos. ion) m/z: 220.0 (M+1).
Quantity
262 mg
Type
reactant
Reaction Step One
Name
methyl 6,7-dimethoxyquinoline-4-carboxylate
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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